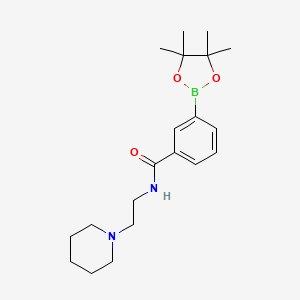

N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13804161

Molecular Formula: C20H31BN2O3

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31BN2O3 |

|---|---|

| Molecular Weight | 358.3 g/mol |

| IUPAC Name | N-(2-piperidin-1-ylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C20H31BN2O3/c1-19(2)20(3,4)26-21(25-19)17-10-8-9-16(15-17)18(24)22-11-14-23-12-6-5-7-13-23/h8-10,15H,5-7,11-14H2,1-4H3,(H,22,24) |

| Standard InChI Key | IZXISENDAGEQHD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCN3CCCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCN3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzamide backbone: A benzene ring substituted with a carboxamide group at position 3.

-

Piperidine-ethyl side chain: A piperidine ring (a six-membered amine) linked via an ethyl group to the benzamide’s nitrogen.

-

Dioxaborolan-2-yl group: A boronic ester moiety at position 3 of the benzene ring, stabilized by tetramethyl substituents.

The SMILES representation and InChIKey confirm this arrangement.

Physical and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 358.3 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Cool, dry environment (2–8°C) | |

| Predicted Boiling Point | Not reported | — |

| Solubility | Likely soluble in DMSO, DMF |

The absence of explicit melting/boiling point data in available sources highlights the need for further experimental characterization. Spectroscopic data (e.g., , ) remain unreported but can be inferred from analogous benzamide-boronic esters.

Synthesis and Mechanistic Insights

Synthetic Pathways

The compound is synthesized through a multi-step process:

-

Benzamide formation: 3-Carboxybenzene boronic acid is activated (e.g., using thionyl chloride) and coupled with 2-(piperidin-1-yl)ethylamine via nucleophilic acyl substitution.

-

Boronic ester protection: The boronic acid group is protected with pinacol (2,3-dimethyl-2,3-butanediol) to form the dioxaborolan-2-yl group, enhancing stability.

This route mirrors methods for related boronic esters, where protection is critical to prevent protodeboronation during subsequent reactions.

Applications in Organic Synthesis

The dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-couplings, facilitating carbon-carbon bond formation. For example, the compound could couple with aryl halides to generate biaryl structures, a cornerstone in pharmaceutical and materials science.

| Parameter | Detail | Source |

|---|---|---|

| GHS Hazard Statements | Not classified as hazardous | |

| Precautionary Measures | Use personal protective equipment (PPE) |

Despite its non-hazardous designation, standard laboratory precautions—gloves, goggles, and ventilation—are advised due to limited toxicological data .

Research Applications and Case Studies

Medicinal Chemistry

Piperidine derivatives are prevalent in CNS drugs due to their blood-brain barrier permeability. Coupled with the boronic ester’s role in proteasome inhibition (e.g., bortezomib), this compound could serve as a lead for neurodegenerative disease therapies.

Materials Science

Boronic esters are pivotal in covalent organic frameworks (COFs). This compound’s rigid structure may enhance COF crystallinity for gas storage or catalysis applications.

Future Directions and Challenges

Knowledge Gaps

-

Toxicological profiles: Acute/chronic toxicity studies are absent.

-

Solubility optimization: Prodrug strategies may improve bioavailability.

Emerging Opportunities

-

Targeted drug delivery: Conjugation with nanoparticles for cancer therapy.

-

Asymmetric synthesis: Chiral variants for enantioselective catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume